REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]([F:12])([F:11])[F:10])=[CH:4][C:3]=1[CH2:13][OH:14].[Br:15]Br>S(=O)(=O)(O)O.O.S([O-])([O-])(=O)=O.[Ag+2]>[Br:15][C:6]1[C:5]([O:8][C:9]([F:11])([F:12])[F:10])=[CH:4][C:3]([CH2:13][OH:14])=[C:2]([Cl:1])[CH:7]=1 |f:4.5|
|
Name
|
|
Quantity
|
16.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)OC(F)(F)F)CO
|
Name
|
|
Quantity
|
12.65 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
12.34 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ag+2]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured onto ice
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (0-10% EtOAc in petroleum ether)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1OC(F)(F)F)CO)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: PERCENTYIELD | 27% | |
YIELD: CALCULATEDPERCENTYIELD | 27.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |